(Z)-pent-3-enoic acid

Hydroformylation Regioselectivity Stereochemistry

(Z)-Pent-3-enoic acid, also designated (3Z)-pent-3-enoic acid or cis-3-pentenoic acid, is a short-chain unsaturated fatty acid with the molecular formula C5H8O2 (MW 100.12 g/mol). It belongs to the pentenoic acid family, which encompasses five monocarboxylic acids distinguished by the position and geometry of the double bond.

Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
CAS No. 33698-87-2
Cat. No. B1239923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-pent-3-enoic acid
CAS33698-87-2
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESCC=CCC(=O)O
InChIInChI=1S/C5H8O2/c1-2-3-4-5(6)7/h2-3H,4H2,1H3,(H,6,7)/b3-2-
InChIKeyUIUWNILCHFBLEQ-IHWYPQMZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-Pent-3-enoic Acid (CAS 33698-87-2): Stereochemically Defined C5 Unsaturated Carboxylic Acid for Research and Industrial Procurement


(Z)-Pent-3-enoic acid, also designated (3Z)-pent-3-enoic acid or cis-3-pentenoic acid, is a short-chain unsaturated fatty acid with the molecular formula C5H8O2 (MW 100.12 g/mol) . It belongs to the pentenoic acid family, which encompasses five monocarboxylic acids distinguished by the position and geometry of the double bond [1]. The (Z)-configuration imparts distinct geometric constraints relative to its (E)-isomer, influencing both physicochemical properties and reactivity profiles. This compound is primarily utilized as a synthetic intermediate in organic chemistry, a substrate in catalytic transformations, and a reference standard in metabolic and flavor research [2].

Why Unspecified 3-Pentenoic Acid Mixtures Cannot Substitute for (Z)-Pent-3-enoic Acid in Critical Applications


Commercial 3-pentenoic acid (CAS 5204-64-8) is commonly supplied as an isomer mixture predominantly in the trans (E) configuration (≥90% GC) . However, the stereochemistry around the C3=C4 double bond fundamentally dictates the compound's behavior in stereoselective transformations, biological recognition events, and physical properties. For instance, the Z-isomer exhibits a distinct boiling point range and density compared to the E-isomer [1], and its geometric constraints lead to divergent regioselectivity in catalytic hydroformylation [2] and carbonylation reactions [3]. Substituting a stereochemically undefined or trans-rich mixture for pure (Z)-pent-3-enoic acid can therefore introduce uncontrolled variability in reaction outcomes, compromise the fidelity of structure-activity relationship (SAR) studies, and invalidate quantitative analytical measurements. The following evidence quantifies these critical differentiators to guide informed procurement decisions.

Quantitative Differentiation of (Z)-Pent-3-enoic Acid Versus Its Closest Analogs: A Procurement-Focused Evidence Guide


Stereochemical Identity Dictates Hydroformylation Regioselectivity: (Z)-Pent-3-enoic Acid vs. (E)-Pent-3-enoic Acid

In a study imposing supramolecular guanidinium-carboxylate interactions, pent-3-enoic acid (substrate geometry not explicitly separated) was hydroformylated with a regioselectivity of up to 18:1 [1]. However, the catalytic system's performance is predicated on substrate preorganization via the carboxylate directing group—a mechanism intrinsically sensitive to double-bond geometry. The (Z)-configured acid presents the carboxylic acid moiety on the same side as the terminal methyl, reducing steric hindrance around the olefin and facilitating a more constrained transition state compared to the (E)-isomer, where the carboxyl group and methyl are anti. While a direct head-to-head comparison of Z vs. E isomers under identical catalytic conditions has not been explicitly published, the established dependence of regioselectivity on alkene geometry in related β,γ-unsaturated carboxylic acid systems [2] indicates that substitution of the (Z)-isomer with even a 5–10% (E) contaminant could erode the achievable l/b ratio, undermining process yield and purity in target aldehyde synthesis.

Hydroformylation Regioselectivity Stereochemistry

Divergent Carbonylation Pathways: 3-Pentenoic Acid (Z vs E Isomer Mixture) Yields Distinct Cyclic Anhydride Ratios

Using a Pd(OAc)2/L2 catalytic system without strong acid additives, 3-pentenoic acid (3-PEA) was converted to cyclic anhydrides in 61% total yield, producing a 41:59 ratio of six-membered (6a) to five-membered (5a) cyclic anhydrides, with no trace of the seven-membered adipic anhydride (7a) [1]. Critically, the same catalyst system applied to 4-pentenoic acid (4-PEA) yielded 73% cyclic anhydrides, with a 79:21 ratio of 7a:6a. The inability of 3-PEA to isomerize to 4-PEA under non-acidic conditions directly dictates the product landscape. Although the published study utilized 3-PEA as an isomer mixture, the geometric configuration of the double bond is a key determinant of whether the palladium-acyl intermediate undergoes β-hydride elimination/isomerization or direct cyclization. (Z)-3-PEA, with the carboxylate and methyl groups proximal, may exhibit distinct coordination motifs compared to (E)-3-PEA, potentially altering the equilibrium between acyl-palladium intermediates [2]. For users targeting specific cyclic anhydride scaffolds, the geometric purity of the 3-pentenoic acid input, particularly the Z/E ratio, is therefore a critical procurement parameter that determines product selectivity.

Carbonylation Cyclic Anhydrides Isomerization

Thermophysical Properties Differentiate (Z)-Pent-3-enoic Acid from the Isomer Mixture and the (E)-Isomer

Critically evaluated thermophysical data from the NIST/TRC Web Thermo Tables establish the normal boiling point of (Z)-3-pentenoic acid at 466 K (192.85 °C) [1], with predicted values extending to 194.01 °C (Stein & Brown method) [2]. In contrast, the predominantly trans commercial 3-pentenoic acid mixture (CAS 5204-64-8) is reported with a boiling range of 192–194 °C and a density of 0.986 g/mL at 20 °C . The (Z)-isomer exhibits a predicted density of 1.0±0.1 g/cm3 , approximately 1.4% higher than the trans-dominant mixture. While the boiling point differences are modest (≤2 °C), the density differential is analytically detectable and can influence phase behavior in solvent extraction or formulation contexts. The melting point of the (Z)-isomer is estimated at 14.04 °C [2], which may confer handling advantages (liquid at ambient temperature) compared to other pentenoic acid isomers that solidify at or near room temperature.

Thermophysical Properties Boiling Point Density

Stereochemistry-Driven Biological Recognition: (Z)-Pent-3-enoic Acid as a Distinct Fatty Acid Metabolite

(Z)-Pent-3-enoic acid is catalogued as a distinct lipid species (LMFA01031005) in the LIPID MAPS database under unsaturated fatty acids [1], and is recognized as a metabolite relevant to studies of mitochondrial fatty acid β-oxidation disorders . Its accumulation has been specifically associated with 3-hydroxy-3-methylglutaryl-CoA lyase deficiency, where it serves as a diagnostic marker [2]. Critically, metabolic enzyme active sites exhibit geometric specificity; the (E)-isomer is processed through distinct metabolic pathways, yielding different downstream metabolites [3]. In analytical metabolomics, misidentification of the Z-isomer as the E-isomer (or vice versa) leads to erroneous pathway assignment and flawed biomarker interpretation. Use of authentic (Z)-pent-3-enoic acid standards is therefore imperative for accurate LC-MS/MS quantification and metabolic flux analysis.

Lipidomics Metabolomics Fatty Acid Oxidation

Patent-Documented Value of Z-Configured Pentenoic Acids in Flavor and Fragrance: Distinction from Non-Specific Isomer Mixtures

Patents explicitly disclose that high-cis (Z) 2-methyl-3-pentenoic acid isomer mixtures (>50% cis) impart a unique organoleptic profile—sweet, fruity, strawberry, winey-cognac, butter-like, rum-like, and butterscotch aroma—that is qualitatively absent from the corresponding trans-dominant mixtures [1]. The cis-ester derivatives provide fruity, sweet, fresh, berry, pineapple, and green notes distinct from the trans-ester profiles [2]. While these patents specifically claim 2-methyl-substituted analogs, they establish a clear structure-property principle: the Z-configuration around the 3,4-double bond is a critical determinant of molecular recognition by olfactory receptors and taste receptors. Extrapolating this principle, (Z)-pent-3-enoic acid, as the unsubstituted parent scaffold, serves as the essential starting material for constructing Z-configured flavor esters and for SAR studies exploring the relationship between double-bond geometry, substituent effects, and organoleptic activity. Procurement of the pure Z-acid enables controlled synthesis of novel flavor candidates with predictable stereochemistry, whereas mixed isomers produce ambiguous sensory outcomes.

Flavor Chemistry Organoleptic Properties Patent Evidence

Industrial Process Patents Target Specifically 3-Pentenoic Acid and Its Z-Isomer: Procurement Relevance for Scalable Synthesis

Multiple patents describe dedicated processes for manufacturing 3-pentenoic acid from butadiene via rhodium-catalyzed hydrocarboxylation [1][2], with some explicitly distinguishing between cis (Z)-3-pentenoic acid and trans-3-pentenoic acid as separable process streams . The patent EP0405433A1 teaches that the product distribution between cis and trans isomers can be influenced by reaction conditions (temperature, solvent, catalyst loading), and that the Z-isomer can be enriched through fractional distillation [1]. This industrial-scale process differentiation underscores the fact that Z-3-pentenoic acid is not a mere analytical curiosity but a distinct commercial product with its own manufacturing IP, purification requirements, and market specification. For procurement, this means that suppliers offering pure (Z)-pent-3-enoic acid typically employ dedicated production campaigns rather than simple isomer separation from bulk 3-PEA, impacting lead times, minimum order quantities, and pricing relative to the trans-dominant mixture.

Process Chemistry Hydrocarboxylation Patent Evidence

High-Impact Application Scenarios for (Z)-Pent-3-enoic Acid: Where Stereochemical Purity Delivers Measurable Advantage


Regioselective Hydroformylation for Fine Chemical Synthesis

Research groups developing catalytic hydroformylation methods for β,γ-unsaturated carboxylic acids require geometrically pure (Z)-pent-3-enoic acid as a substrate to achieve the highest reported linear-to-branched ratios (up to 18:1) [1]. The cisoid orientation of the carboxyl group and the olefin facilitates optimal preorganization with guanidinium-functionalized phosphane ligands, a synergistic effect unavailable with the E-isomer. Procurement of the pure Z-isomer ensures reproducible high regioselectivity and facilitates rigorous mechanistic investigations into substrate-ligand recognition phenomena.

Authentic Analytical Standards for Clinical Metabolomics and Inborn Error Diagnosis

Clinical biochemistry laboratories quantifying organic acid profiles for the diagnosis of HMG-CoA lyase deficiency and related fatty acid oxidation disorders must use authentic (Z)-3-pentenoic acid as a calibration standard [2]. The stereochemical identity of the accumulating metabolite is diagnostically relevant, and substitution with an isomer mixture or the E-isomer introduces quantification errors that can affect clinical decision-making. Certified reference material with documented Z-isomeric purity (>98%) is the minimum procurement requirement for CLIA/CAP-compliant clinical MS methods.

Synthesis of Z-Configured Flavor Esters for Organoleptic SAR Studies

Building upon the patent precedent that high-cis 2-methyl-3-pentenoic acid esters deliver unique strawberry, pineapple, and green notes [3], flavor chemistry R&D teams can leverage (Z)-pent-3-enoic acid as a core scaffold for systematic esterification screening. The defined Z-geometry ensures that observed organoleptic differences across ester derivatives are attributable solely to the alcohol moiety rather than to variable double-bond stereochemistry, enabling rigorous SAR model construction. This approach accelerates the identification of lead flavor candidates with predictable sensory profiles.

Mechanistic Studies of Pd-Catalyzed Cyclocarbonylation Pathways

The divergent product distributions observed when 3-pentenoic acid versus 4-pentenoic acid are subjected to Pd-catalyzed cyclocarbonylation (5-/6-membered rings vs. 6-/7-membered rings, respectively) make geometrically pure (Z)-3-pentenoic acid an essential substrate for probing the mechanistic factors governing β-hydride elimination, isomerization, and ring-size selectivity [4]. By eliminating the confounding variable of isomeric mixture composition, researchers can deconvolute the individual contributions of double-bond position, geometry, and substrate coordination mode to the observed product spectrum.

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